molecular formula C14H11Cl2IN2O2 B4112484 2-(2,4-dichlorophenoxy)-N-(5-iodopyridin-2-yl)propanamide

2-(2,4-dichlorophenoxy)-N-(5-iodopyridin-2-yl)propanamide

Cat. No.: B4112484
M. Wt: 437.1 g/mol
InChI Key: FUGROFZHIGWNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(5-iodopyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenoxy group, an iodopyridinyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-iodopyridin-2-yl)propanamide typically involves multiple steps:

    Formation of the dichlorophenoxy intermediate: This step might involve the reaction of 2,4-dichlorophenol with a suitable halogenating agent.

    Introduction of the iodopyridinyl group: This can be achieved by reacting 5-iodo-2-pyridine with an appropriate coupling reagent.

    Amidation reaction: The final step involves the formation of the amide bond between the dichlorophenoxy intermediate and the iodopyridinyl intermediate under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Scaling up the reaction: Using larger reactors and optimizing the concentration of reactants.

    Purification techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5-iodopyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Substitution reactions: The halogen atoms (chlorine and iodine) can be substituted with other groups under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while hydrolysis would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems, such as its potential as a ligand for certain receptors.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Using it as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-iodopyridin-2-yl)propanamide would depend on its specific interactions with molecular targets. This might involve:

    Binding to receptors: Acting as an agonist or antagonist.

    Inhibiting enzymes: Blocking the activity of specific enzymes.

    Modulating pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid:

    N-(5-iodo-2-pyridinyl)acetamide: A related amide with a similar structure.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(5-iodopyridin-2-yl)propanamide is unique due to the combination of its dichlorophenoxy and iodopyridinyl groups, which might confer specific properties such as enhanced binding affinity or selectivity for certain targets.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-iodopyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2IN2O2/c1-8(21-12-4-2-9(15)6-11(12)16)14(20)19-13-5-3-10(17)7-18-13/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGROFZHIGWNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=C(C=C1)I)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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